molecular formula C6H9NO2 B1600198 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile CAS No. 42941-62-8

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

Cat. No. B1600198
CAS RN: 42941-62-8
M. Wt: 127.14 g/mol
InChI Key: FQVIUCMKUIUWKC-UHFFFAOYSA-N
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Description

“2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile” is a chemical compound with the molecular formula C6H9NO2 . It has a molecular weight of 127.14 . The compound is typically stored at temperatures below -10°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2/c7-2-1-6(3-8)4-9-5-6/h8H,1,3-5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil and it’s typically stored at temperatures below -10°C .

Scientific Research Applications

Paternó-Büchi Reactions

3-(Silyloxy)oxetanes, including molecules similar to 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile, are obtained through the irradiation of mixtures involving aromatic aldehydes and silyl enol ethers, showcasing high diastereoselectivity and potential applications in stereoselective synthesis processes (Vogt et al., 2009).

Synthesis of Organic Compounds

The synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using ZnO and ZnO–acetyl chloride in reactions involving acetonitrile demonstrates the versatility of acetonitrile-based reactions in producing a variety of organic compounds with potential applications in material science and pharmaceuticals (Maghsoodlou et al., 2010).

Green Synthesis Routes

A green synthesis approach for new 1,2-Naphthoquinomethane acetonitriles in water presents an environmentally friendly method for producing acetonitrile derivatives, highlighting the importance of sustainable practices in chemical synthesis (Villemin et al., 2010).

Hydroxyl Radical Reactivity

Studies on the reactivity of hydroxyl radicals in acetonitrile solutions offer insights into the fundamental chemical properties of acetonitrile and its interactions with reactive species, which can be crucial for understanding its behavior in various chemical environments (Mitroka et al., 2010).

Functionalization and Polymer Chemistry

Research on the functionalization of poly(2-oxazoline)s using methyl bromoacetate followed by direct amidation in acetonitrile reveals the potential of acetonitrile in polymer chemistry for introducing a wide range of functional groups to polymers, thereby expanding their applications in biomedical and industrial fields (Podevyn et al., 2019).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate safety measures.

properties

IUPAC Name

2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-2-1-6(3-8)4-9-5-6/h8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVIUCMKUIUWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451566
Record name 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

CAS RN

42941-62-8
Record name 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 42 g (0.23 mol) of [3-(bromomethyl)oxetan-3-yl] methanol (produced according to Example 1) in 420 ml of ethanol was refluxed with 13 g (0.265 mol) of sodium cyanide for 18 hours. After cooling to room temperature, the precipitated sodium bromide was filtered off and the filtrate concentrated by evaporation. The residue was distilled at 0.4 torr. The yield of product as a colorless oil was 16 g (54 percent). The boiling point of the product was 107° C./0.4 torr. Other data concerning the product was:
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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